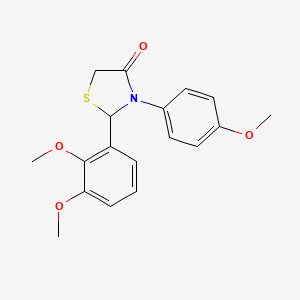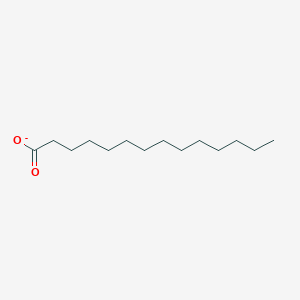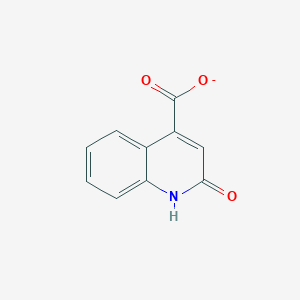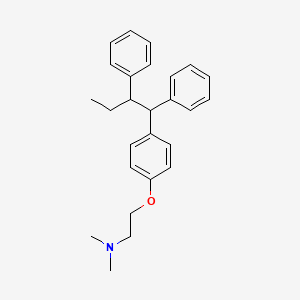
3,4-Dihydrotamoxifen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotoxin I-131 is investigated in clinical trials for treating brain cancer. Chlorotoxin I-131 binds to and reduces the activity of a matrix metalloproteinase (MMP) that regulates functioning of the chloride channels on cell membranes. Chlorotoxin is a small 36-amino-acid peptide that selectively binds to glioma cells but not normal brain parenchyma. It is a synthetic version of a neurotoxin isolated from the venom of the Giant Yellow Israeli scorpion Leiurus quinquestriatus. The synthetic version of this peptide has been manufactured and covalently linked to iodine 131 as a means of targeting radiation to tumor cells in the treatment of brain cancer. The selective effects of Chlorotoxin I-131 are regulated by its action on MMP2 receptors.
科学的研究の応用
Anti-Estrogenic Effects in Breast Cancer Cells
3,4-Dihydrotamoxifen, like its related compound tamoxifen, is primarily researched for its applications in breast cancer treatment. One study demonstrated that endoxifen, a metabolite of tamoxifen, exhibits anti-estrogenic effects in breast cancer cells. This suggests a similar potential for 3,4-Dihydrotamoxifen in inhibiting estrogen-induced effects in these cells, which is crucial for breast cancer treatment (Lim et al., 2005).
Potential Carcinogenic Metabolism
Research has indicated a potential mechanism of tamoxifen carcinogenesis involving the metabolism of tamoxifen to 3,4-dihydroxytamoxifen. This metabolite can oxidize to a reactive o-quinone, potentially leading to cellular macromolecule alkylation or oxidation, which has implications for cancer research and therapy (Zhang et al., 2000).
Effects on Cellular Functions
Studies have explored how tamoxifen and its metabolites, including 3,4-Dihydrotamoxifen, interact with cellular functions. For instance, tamoxifen has been shown to impact the electron transport chain in isolated rat liver mitochondria, indicating potential broader cellular effects of its metabolites (Tuquet et al., 2004).
Activity Against Malaria
In a surprising application outside of cancer research, tamoxifen and its metabolites have shown activity against Plasmodium, the parasite responsible for malaria. This suggests that 3,4-Dihydrotamoxifen could potentially be researched for its effects on malaria parasites (Weinstock et al., 2019).
Metabolism and Pharmacokinetics
The study of tamoxifen's metabolism, including its conversion to 3,4-Dihydrotamoxifen, provides insights into its pharmacokinetics and pharmacodynamics, which are crucial for optimizing breast cancer treatment strategies (Sun et al., 2006).
特性
製品名 |
3,4-Dihydrotamoxifen |
|---|---|
分子式 |
C26H31NO |
分子量 |
373.5 g/mol |
IUPAC名 |
2-[4-(1,2-diphenylbutyl)phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3 |
InChIキー |
YUFAHBUWIVNVNJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C |
同義語 |
131I-TM-601 Chlorotoxin chlorotoxin I-131 TM 601 TM-601 TM601 peptide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



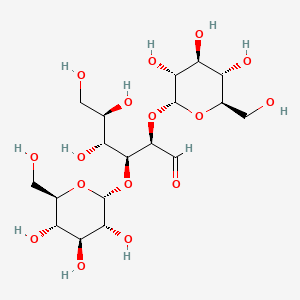

![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
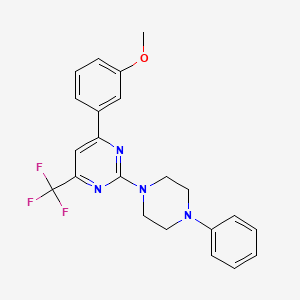
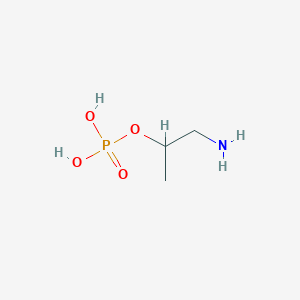
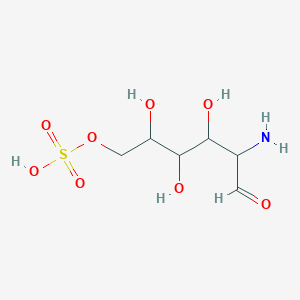
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B1227893.png)
![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
